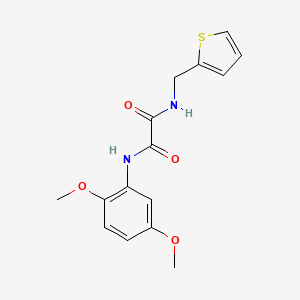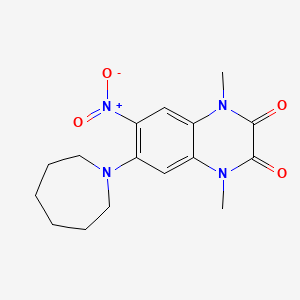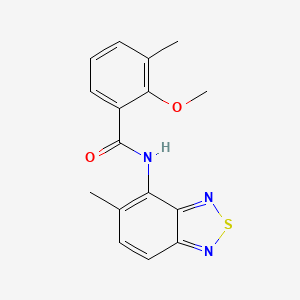
N-(3-isopropoxyphenyl)-4-methylbenzamide
Descripción general
Descripción
N-(3-isopropoxyphenyl)-4-methylbenzamide, also known as GW 501516, is a synthetic compound that belongs to the family of peroxisome proliferator-activated receptor (PPAR) agonists. It was first developed by a pharmaceutical company, GlaxoSmithKline, as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it later gained attention in the sports industry as a performance-enhancing drug due to its ability to increase endurance and stamina.
Mecanismo De Acción
N-(3-isopropoxyphenyl)-4-methylbenzamide 501516 works by activating PPAR delta, a nuclear receptor that regulates the expression of genes involved in energy metabolism and inflammation. Activation of PPAR delta leads to increased fatty acid oxidation in skeletal muscle, which results in increased endurance and stamina. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
N-(3-isopropoxyphenyl)-4-methylbenzamide 501516 has been shown to have several biochemical and physiological effects in animal models. It increases the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis in skeletal muscle. It also increases the expression of genes involved in lipid metabolism and reduces the expression of genes involved in inflammation in adipose tissue. Additionally, it improves insulin sensitivity and glucose uptake in skeletal muscle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-isopropoxyphenyl)-4-methylbenzamide 501516 has several advantages for lab experiments. It is a potent and selective PPAR delta agonist, which allows for specific activation of this receptor. It also has good oral bioavailability and a long half-life, which makes it suitable for in vivo studies. However, there are also limitations to its use in lab experiments. It has been shown to cause cancer in animal studies, which raises concerns about its safety for human use. Additionally, its use as a performance-enhancing drug in the sports industry has led to ethical concerns about its use in research.
Direcciones Futuras
There are several future directions for research on N-(3-isopropoxyphenyl)-4-methylbenzamide 501516. One area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's disease. It has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing inflammation and promoting neurogenesis. Another area of interest is its potential use in treating cancer. Despite its carcinogenic effects in animal studies, it has also been shown to have anti-cancer properties by inhibiting the proliferation of cancer cells. Additionally, further research is needed to determine its safety and efficacy for human use.
Aplicaciones Científicas De Investigación
N-(3-isopropoxyphenyl)-4-methylbenzamide 501516 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models of metabolic disorders. Additionally, it has been investigated for its potential use in treating cardiovascular diseases, cancer, and neurodegenerative disorders.
Propiedades
IUPAC Name |
4-methyl-N-(3-propan-2-yloxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12(2)20-16-6-4-5-15(11-16)18-17(19)14-9-7-13(3)8-10-14/h4-12H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQXLMRICWSDJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



acetyl]amino}benzoate](/img/structure/B4386661.png)
![2-(4-biphenylyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4386669.png)
![N-[(cycloheptylamino)carbonyl]benzamide](/img/structure/B4386677.png)

![1'-[(5-bromo-2-methoxyphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4386699.png)
![ethyl [4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate](/img/structure/B4386717.png)
![methyl 5-[(4-butoxybenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4386719.png)

![3-[(2-fluorobenzoyl)amino]-4-methylbenzamide](/img/structure/B4386744.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-N,2-dimethylbenzamide](/img/structure/B4386752.png)
![2-[(2-chloro-4-ethoxy-5-methoxybenzyl)amino]ethanol](/img/structure/B4386754.png)
![5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4386757.png)

